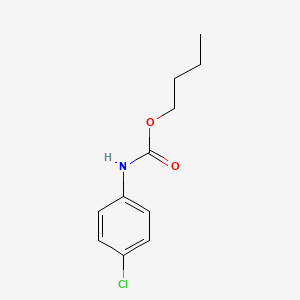![molecular formula C5H6ClNO3 B11956335 2-[(Chloroacetyl)amino]acrylic acid CAS No. 7560-99-8](/img/structure/B11956335.png)
2-[(Chloroacetyl)amino]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Chloroacetyl)amino]acrylic acid is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a chloroacetyl group attached to an amino group, which is further connected to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloroacetyl)amino]acrylic acid typically involves the reaction of chloroacetyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
[ \text{R-NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{R-NHCOCH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as metal-free and eco-friendly conditions, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Chloroacetyl)amino]acrylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Condensation Reactions: It can participate in condensation reactions to form amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Condensation Reactions: These reactions often require catalysts such as sulfuric acid or phosphoric acid to proceed efficiently.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, esters, and thioesters.
Hydrolysis: Formation of carboxylic acids and amines.
Condensation Reactions: Formation of amides and esters.
Aplicaciones Científicas De Investigación
2-[(Chloroacetyl)amino]acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of 2-[(Chloroacetyl)amino]acrylic acid involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways include enzyme active sites and receptor binding sites, where the compound can act as an inhibitor or modulator .
Comparación Con Compuestos Similares
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the chloroacetyl group.
Chloroacetyl Chloride: Used as a reagent in organic synthesis, particularly in the formation of chloroacetamides.
N-Chloroacetylated Amines: These compounds share the chloroacetyl group and are used in various synthetic applications.
Uniqueness
2-[(Chloroacetyl)amino]acrylic acid is unique due to the presence of both the chloroacetyl and acrylic acid moieties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
7560-99-8 |
|---|---|
Fórmula molecular |
C5H6ClNO3 |
Peso molecular |
163.56 g/mol |
Nombre IUPAC |
2-[(2-chloroacetyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C5H6ClNO3/c1-3(5(9)10)7-4(8)2-6/h1-2H2,(H,7,8)(H,9,10) |
Clave InChI |
ZAHJFTPWHKRABI-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)O)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



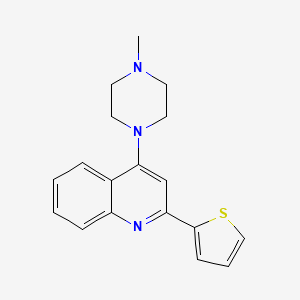
![[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11956256.png)
![4-[(4-Bromophenyl)diazenyl]-3-methylaniline](/img/structure/B11956264.png)
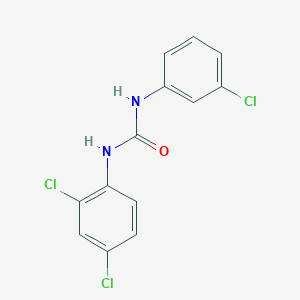
![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)


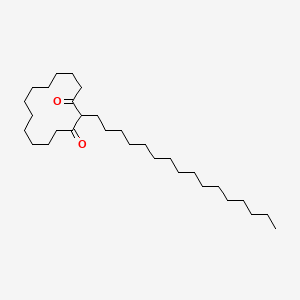
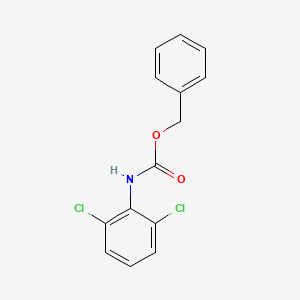
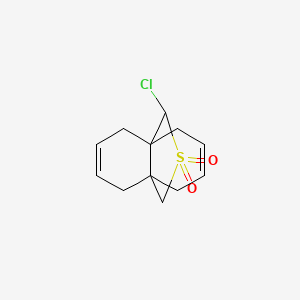
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)

